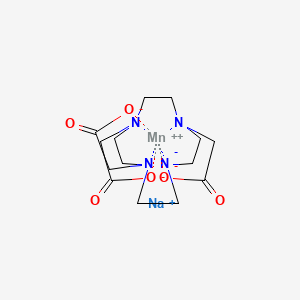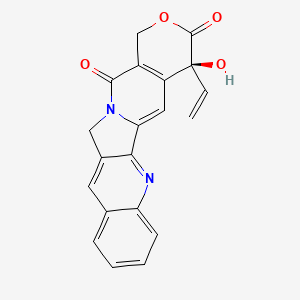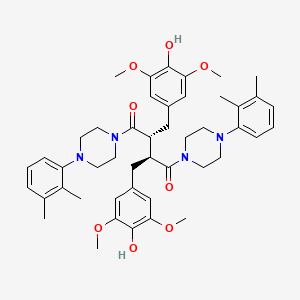
NF-|EB-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NF-|EB-IN-15 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool for research and therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-15 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route often includes steps such as nucleophilic substitution, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality of the compound. Quality control measures are implemented at various stages of production to monitor the chemical composition and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NF-|EB-IN-15 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.
Substitution: In this type of reaction, one functional group in the compound is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
NF-|EB-IN-15 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is employed in biological assays to investigate cellular processes and molecular interactions.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where it can modulate specific molecular targets.
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NF-|EB-IN-15 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The compound’s effects are mediated through various molecular pathways, including the activation or inhibition of specific enzymes and the regulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
NF-|EB-IN-15 is unique in its ability to interact with specific molecular targets, making it distinct from other similar compounds. Some compounds that share similar properties include:
NF-κB inhibitors: These compounds also target the NF-κB signaling pathway but may have different structures and mechanisms of action.
IκB kinase inhibitors: These compounds inhibit the activity of IκB kinase, a key regulator of the NF-κB pathway, but may differ in their specificity and potency.
Eigenschaften
Molekularformel |
C46H58N4O8 |
|---|---|
Molekulargewicht |
795.0 g/mol |
IUPAC-Name |
(2S,3R)-1,4-bis[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-dione |
InChI |
InChI=1S/C46H58N4O8/c1-29-11-9-13-37(31(29)3)47-15-19-49(20-16-47)45(53)35(23-33-25-39(55-5)43(51)40(26-33)56-6)36(24-34-27-41(57-7)44(52)42(28-34)58-8)46(54)50-21-17-48(18-22-50)38-14-10-12-30(2)32(38)4/h9-14,25-28,35-36,51-52H,15-24H2,1-8H3/t35-,36+ |
InChI-Schlüssel |
ASNMTQSHOKQNEV-TYHGNQNSSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](CC3=CC(=C(C(=C3)OC)O)OC)[C@H](CC4=CC(=C(C(=C4)OC)O)OC)C(=O)N5CCN(CC5)C6=CC=CC(=C6C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(CC3=CC(=C(C(=C3)OC)O)OC)C(CC4=CC(=C(C(=C4)OC)O)OC)C(=O)N5CCN(CC5)C6=CC=CC(=C6C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[99mTc]Tc-6 C1](/img/structure/B15138052.png)



![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
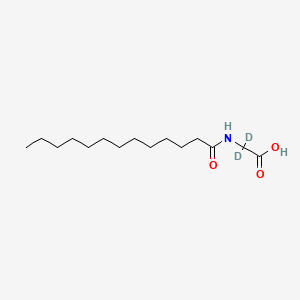
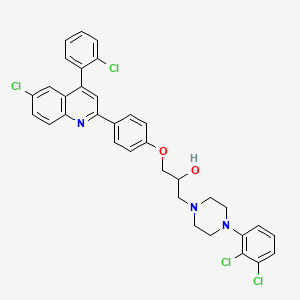

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
